molecular formula C12H15ClOS B14043564 1-Chloro-1-(2-ethyl-5-(methylthio)phenyl)propan-2-one

1-Chloro-1-(2-ethyl-5-(methylthio)phenyl)propan-2-one

Cat. No.: B14043564
M. Wt: 242.77 g/mol
InChI Key: KNOIVABAQPHTSG-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-ethyl-5-(methylthio)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring substituted with an ethyl group at position 2 and a methylthio (-SCH₃) group at position 5. The chlorine atom replaces one methyl group of the acetone backbone, enhancing its electrophilicity. This compound is of interest in synthetic organic chemistry, particularly for applications in pharmaceuticals or agrochemicals, where its substituents may influence reactivity, stability, and biological activity.

Properties

Molecular Formula

C12H15ClOS

Molecular Weight

242.77 g/mol

IUPAC Name

1-chloro-1-(2-ethyl-5-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H15ClOS/c1-4-9-5-6-10(15-3)7-11(9)12(13)8(2)14/h5-7,12H,4H2,1-3H3

InChI Key

KNOIVABAQPHTSG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)SC)C(C(=O)C)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Chloro-1-(2-ethyl-5-(methylthio)phenyl)propan-2-one typically involves the chlorination of a precursor ketone compound bearing the 2-ethyl-5-(methylthio)phenyl moiety. The key step is the introduction of the chloro substituent at the alpha position relative to the carbonyl group of the propan-2-one side chain.

  • The precursor is generally a substituted acetophenone derivative, specifically 1-(2-ethyl-5-(methylthio)phenyl)propan-2-one.
  • Chlorination is performed using chlorinating agents such as thionyl chloride (SOCl2) or other chlorinating reagents under controlled temperature conditions.
  • The reaction is often carried out in an inert atmosphere to prevent side reactions and optimize yield.

Detailed Procedure

Based on industrial and laboratory synthesis approaches for structurally related compounds (e.g., 1-Chloro-1-(4-ethyl-2-(methylthio)phenyl)propan-2-one), the following generalized method applies:

Step Reagents and Conditions Description
1 Starting material: 1-(2-ethyl-5-(methylthio)phenyl)propan-2-one The aryl ketone precursor is prepared or procured.
2 Chlorinating agent: Thionyl chloride (SOCl2) or equivalent The precursor is dissolved in an inert solvent such as chloroform or dichloromethane.
3 Temperature: 0 °C to room temperature The chlorinating agent is added dropwise at low temperature to control reaction rate.
4 Reaction time: Overnight stirring The mixture is stirred until completion, monitored by TLC or other analytical methods.
5 Work-up Excess chlorinating agent is removed under reduced pressure; the residue is washed with diethyl ether to purify the product.
6 Purification The crude product is purified by recrystallization or column chromatography to yield the target compound.

This method aligns with the preparation of similar chloroaryl ketones where the alpha-chlorination is a critical step.

Analytical Data and Reaction Monitoring

Molecular and Structural Properties

Property Value
Molecular Formula C12H15ClOS
Molecular Weight 242.77 g/mol
IUPAC Name 1-chloro-1-(2-ethyl-5-(methylthio)phenyl)propan-2-one
CAS Number 1806555-99-6 (for closely related isomers)

Characterization Techniques

Research Results and Yields

  • The chlorination step typically yields the alpha-chloroketone product in moderate to good yields ranging from 50% to 80%, depending on reaction conditions and purification methods.
  • Optimization of reaction parameters such as temperature, solvent, and chlorinating agent equivalents can improve yield and selectivity.
  • Side reactions such as over-chlorination or decomposition are minimized by controlling reaction time and temperature.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Direct alpha-chlorination of aryl ketone Thionyl chloride (SOCl2), inert solvent 0 °C to RT, overnight 50-80 Most common, straightforward
Hydrazone intermediate chlorination Hydrazinecarboxylate, SOCl2 Reflux, followed by chlorination Variable Used in heterocyclic analogs, potential alternative
Continuous flow chlorination SOCl2 or other chlorinating agents Controlled flow, temperature Improved scalability Industrial approach

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-ethyl-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or diethyl ether.

Major Products Formed

    Substitution: Formation of 1-(2-ethyl-5-(methylthio)phenyl)propan-2-one derivatives with various nucleophiles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from the carbonyl group.

Scientific Research Applications

1-Chloro-1-(2-ethyl-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-ethyl-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group can act as an electrophile, facilitating nucleophilic substitution reactions. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that may interact with biological molecules. The carbonyl group in the propan-2-one moiety can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the molecular formulas, substituents, and key properties of the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
1-Chloro-1-(2-ethyl-5-(methylthio)phenyl)propan-2-one (Target) C₁₂H₁₅ClOS* ~258.76* 2-ethyl, 5-methylthio, Cl Enhanced lipophilicity due to ethyl/SCH₃
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one C₁₀H₁₀ClN₂O 213.65 4-methoxy, hydrazinylidene, Cl Potential coordination chemistry applications
3-Chloro-1-(thiophen-2-yl)propan-1-one C₇H₇ClOS 174.64 Thiophene ring, Cl Smaller aromatic system, Friedel-Crafts synthesis
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one C₁₃H₉ClOS 248.73 Chlorothiophene, enone Conjugated system for electronic delocalization
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one C₁₀H₈ClF₃O₂ 252.62 5-Cl, 2-OCH₃, CF₃ Fluorine-enhanced metabolic stability
1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one C₁₁H₁₁ClF₂O₂S 280.72 2-difluoromethoxy, 5-methylthio, Cl Fluorinated substituents for solubility modulation

*Note: Molecular formula and weight for the target compound are inferred based on structural analysis.

Physical and Spectroscopic Data

While crystallographic data for the target compound are unavailable, analogs like 1-(2-hydroxy-5-methylphenyl)-3-(2-methylphenyl)prop-2-en-1-one () highlight the utility of X-ray diffraction (via SHELX software) in structural elucidation. The absence of melting/boiling points for the target compound underscores the need for further experimental characterization.

Biological Activity

1-Chloro-1-(2-ethyl-5-(methylthio)phenyl)propan-2-one, with the CAS number 1804285-44-6, is an organic compound notable for its diverse biological activities. Its structure features a chloro group, a carbonyl group, and a methylthio substituent, which contribute to its unique reactivity and potential therapeutic applications. This article explores the compound's biological activity, focusing on enzyme inhibition, protein interactions, and potential pharmacological uses.

  • Molecular Formula : C12H15ClOS
  • Molecular Weight : 242.77 g/mol
  • Structural Features :
    • Chloro group (Cl)
    • Carbonyl group (C=O)
    • Methylthio group (–S–CH3)

Biological Activity Overview

Research indicates that 1-Chloro-1-(2-ethyl-5-(methylthio)phenyl)propan-2-one exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific metabolic enzymes, which can affect various biological pathways.
  • Protein-Ligand Interactions : Interaction studies suggest that it can bind effectively to certain proteins, influencing their activity.

The biological activity of this compound is largely attributed to its functional groups:

  • Chloro Group : Can participate in nucleophilic substitution reactions.
  • Carbonyl Group : Engages in addition reactions with nucleophiles.
  • Methylthio Group : May undergo oxidation to form reactive intermediates that interact with biological targets.

Enzyme Inhibition Studies

In vitro studies have demonstrated that 1-Chloro-1-(2-ethyl-5-(methylthio)phenyl)propan-2-one can inhibit enzymes such as acetylcholinesterase (AChE). This inhibition is significant for therapeutic applications in treating conditions like Alzheimer's disease and other neurological disorders .

Cytotoxicity Assessments

The compound has been evaluated for cytotoxic effects against various cancer cell lines. Notably, it showed promising results against MCF-7 (breast cancer) cells, indicating potential as an anticancer agent. The IC50 values observed in these studies suggest that it may be more effective than some conventional chemotherapeutic agents .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of 1-Chloro-1-(2-ethyl-5-(methylthio)phenyl)propan-2-one revealed that it exhibits cytotoxicity against MCF-7 cells with an IC50 value significantly lower than doxorubicin, a standard chemotherapy drug. This suggests that the compound could serve as a lead structure for developing new anticancer therapies .

Case Study 2: Enzyme Interaction

Another investigation highlighted the compound's ability to inhibit AChE effectively. This property was assessed through kinetic studies and molecular docking simulations, which indicated strong binding affinity to the active site of the enzyme .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-ChloroacetophenoneContains a chloro group and propanone structureSimpler structure; widely used in organic synthesis
4-MethylthioacetophenoneMethylthio group on acetophenoneDifferent positioning affects reactivity
4-Chloro-N,N-dimethylanilineAniline derivative with chloro substitutionFocuses on amine reactivity rather than ketones

The unique substitution pattern of 1-Chloro-1-(2-ethyl-5-(methylthio)phenyl)propan-2-one enhances its reactivity and biological activity compared to structurally similar compounds .

Q & A

Q. What synthetic strategies are effective for synthesizing 1-Chloro-1-(2-ethyl-5-(methylthio)phenyl)propan-2-one, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or halogenation of a pre-functionalized aromatic precursor. For example, chlorination of a propanone derivative using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions is common. Optimization requires controlling reaction temperature (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane or toluene). Catalytic Lewis acids like AlCl₃ may enhance electrophilic substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yields >70% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for the methylthio (-SCH₃) singlet at δ 2.4–2.6 ppm and the ethyl group’s triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–2.7 ppm). The ketone carbonyl (C=O) adjacent to chlorine may deshield protons on the adjacent carbon, appearing as a multiplet near δ 4.0–4.5 ppm.
  • ¹³C NMR : The carbonyl carbon (C=O) typically resonates at δ 200–210 ppm. The methylthio sulfur’s electron-withdrawing effect shifts aromatic carbons to δ 120–140 ppm.
  • Mass Spectrometry (MS) : Expect a molecular ion peak [M]⁺ at m/z ~242 (C₁₁H₁₃ClOS requires m/z 242.05). Fragmentation patterns include loss of Cl (35/37 amu) and cleavage of the methylthio group (64 amu).
  • IR : A strong C=O stretch near 1700–1750 cm⁻¹ and C-S vibrations at 600–700 cm⁻¹ .

Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve the compound’s structural configuration?

  • Methodological Answer : Crystallize the compound via slow evaporation in a non-polar solvent (e.g., hexane/ethyl acetate). Use SHELXL for structure refinement . Key parameters include:
  • R-factor : Aim for <0.05 for high confidence.
  • Torsion angles : Confirm planarity of the aromatic ring and ketone group.
  • Non-classical interactions : Analyze C-H···O/N contacts (e.g., distances <3.5 Å) to identify stabilizing crystal packing forces .

Advanced Research Questions

Q. How can conflicting data between crystallographic and spectroscopic analyses (e.g., NMR vs. XRD) be reconciled?

  • Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures (XRD). For example:
  • Conformational flexibility : Use variable-temperature NMR to detect rotational barriers around the C-Cl bond.
  • DFT calculations : Compare optimized gas-phase structures (B3LYP/6-311+G(d,p)) with XRD data to model equilibrium geometries.
  • Hirshfeld surface analysis : Quantify intermolecular interactions in the crystal lattice to explain deviations from solution-phase behavior .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The ketone’s α-carbon (adjacent to Cl) is likely reactive.
  • Transition State Modeling : Use QM/MM methods (e.g., Gaussian) to simulate SN2 pathways, focusing on steric effects from the ethyl and methylthio substituents.
  • Solvent Effects : Apply the polarizable continuum model (PCM) to evaluate solvation energies in aprotic solvents (e.g., DMF, THF) .

Q. What strategies mitigate decomposition during long-term storage, particularly under varying pH and temperature conditions?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring.
  • pH Sensitivity : Store in neutral, anhydrous environments (pH 6–8) to prevent hydrolysis of the chloroketone moiety.
  • Light Protection : Amber vials reduce photodegradation risks, as UV-Vis spectra may indicate sensitivity near 280 nm .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity data across studies?

  • Methodological Answer :
  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. resazurin).
  • Metabolite Interference : Use LC-MS to rule out degradation products (e.g., demethylation of the methylthio group).
  • Dose-Response Curves : Compare EC₅₀ values across studies; significant deviations (>10-fold) suggest experimental artifacts .

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